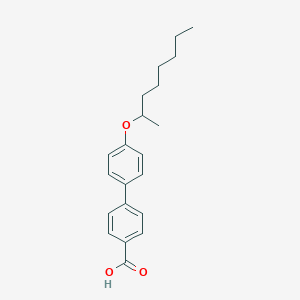

4'-(1-Methyl-heptyloxy)-4-biphenylcarboxylic acid

Cat. No. B8427159

M. Wt: 326.4 g/mol

InChI Key: MMVFEOQZMOXBEJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04689176

Procedure details

Preparation of optically active p-(1-methylheptyloxy)benzoic acid 4'-bromo-4-biphenylyl ester (a compound of the formula (I) wherein l=1, m=1, R=C6H13, X=Br and Y, Z=H; Sample No. 9) P-hydroxybenzoic acid methyl ester (IV) (28.5 g, 0.187 mol) was dissolved in methanol (120 ml), and KOH (10.1 g, 0.187 mol) was added to and dissolved in the solution, followed by adding to the resulting solution, optically active p-toluenesulfonic acid 1-methyl-heptyl ester (III) (58.6 g, 0.206 mol) obtained in Example 1, keeping the mixture under reflux for 4 hours, then cooling, adding toluene (200 ml) and 6N--HCl (50 ml), washing the resulting toluene layer with 2N--NaOH aqueous solution and then with water till the washing water became neutral and distilling off toluene to obtain as a residue, optically active p-(1-methyl-heptyloxy)benzoic acid methyl ester (V) (14.2 g). This ester (14.2 g, 0.054 mol) was dissolved together with ethanol (5 ml), NaOH (3.2 g, 0.081 mol) and water (20 ml), followed by heating the solution under reflux for one hour, then cooling, pouring the reaction fluid in 6N--HCl aqueous solution (50 ml) with stirring, filtering off deposited crysrals and recrystallizing from ethanol to obtain optically active p-(1-methyl-butyloxy)benzoic acid (VI) (8.1 g) having a melting point of 61.2°~63.1° C. To this product (7.5 g, 0.030 mol) was added thionyl chloride (6.0 g, 0.047 mol), followed by heating the mixture under reflux for one hour, and distilling off excess thionyl chloride to obtain opticaly active p-(1-methyl-heptyloxy)benzoic acid chloride (VII) (5.8 g).

Name

p-(1-methylheptyloxy)benzoic acid 4'-bromo-4-biphenylyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( I )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

p-toluenesulfonic acid 1-methyl-heptyl ester

Quantity

58.6 g

Type

reactant

Reaction Step Five

Name

p-(1-methyl-heptyloxy)benzoic acid methyl ester

Quantity

14.2 g

Type

reactant

Reaction Step Six

[Compound]

Name

ester

Quantity

14.2 g

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

BrC1C=CC(C2C=CC(OC(=O)C3C=CC(OC(C)CCCCCC)=CC=3)=CC=2)=CC=1.C(OC(C1C=CC(C2C=CC(O)=CC=2)=CC=1)=O)C.[OH-].[K+].FC1C=CC([O:59][C:60]([C:62]2[CH:67]=[CH:66][C:65]([C:68]3[CH:73]=[CH:72][C:71]([O:74][CH:75]([CH3:82])[CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH3:81])=[CH:70][CH:69]=3)=[CH:64][CH:63]=2)=[O:61])=CC=1.C(OC(C1C=CC(C2C=CC(OC(C)CCCCCC)=CC=2)=CC=1)=O)C.[OH-].[Na+].Cl>CO.O.C(O)C.C1(C)C=CC=CC=1>[CH3:82][CH:75]([O:74][C:71]1[CH:72]=[CH:73][C:68]([C:65]2[CH:64]=[CH:63][C:62]([C:60]([OH:61])=[O:59])=[CH:67][CH:66]=2)=[CH:69][CH:70]=1)[CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH3:81] |f:2.3,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

p-(1-methylheptyloxy)benzoic acid 4'-bromo-4-biphenylyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)C1=CC=C(C=C1)OC(C1=CC=C(C=C1)OC(CCCCCC)C)=O

|

[Compound]

|

Name

|

( I )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

28.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

10.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Five

|

Name

|

p-toluenesulfonic acid 1-methyl-heptyl ester

|

|

Quantity

|

58.6 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(CCCCCC)C

|

Step Six

|

Name

|

p-(1-methyl-heptyloxy)benzoic acid methyl ester

|

|

Quantity

|

14.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OC(CCCCCC)C

|

Step Seven

Step Eight

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

WASH

|

Type

|

WASH

|

|

Details

|

HCl (50 ml), washing the resulting toluene layer with 2N

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling off toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain as a residue

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for one hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

pouring the reaction fluid in 6N

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallizing from ethanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 12% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |